REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:15]=[CH:14][C:6]2[O:7][CH:8]([CH2:10]C(O)=O)[CH2:9][C:5]=2[CH:4]=1.C[N:17](C=O)C.S(Cl)(Cl)=O>ClCCl>[CH3:1][O:2][C:3]1[CH:15]=[CH:14][C:6]2[O:7][CH:8]([CH2:10][NH2:17])[CH2:9][C:5]=2[CH:4]=1
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Name
|
5-methoxy-2,3-dihydro-3-benzofuranacetic acid
|
Quantity
|
81 g
|
Type
|
reactant
|
Smiles
|
COC1=CC2=C(OC(C2)CC(=O)O)C=C1
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
48 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
Dichloromethane and thionyl chloride were evaporated
|
Type
|
CUSTOM
|
Details
|
were removed by evaporation with n-heptane
|
Type
|
DISSOLUTION
|
Details
|
The resulting acid chloride was dissolved in 240 ml of acetone
|
Type
|
ADDITION
|
Details
|
added dropwise to a stirred solution of 25.5 g of NaN3 in 120 ml of water at 10°-15° C
|
Type
|
ADDITION
|
Details
|
Cold toluene (1500 ml) was added
|
Type
|
CUSTOM
|
Details
|
the organic phase was separated
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The water phase was separated
|
Type
|
ADDITION
|
Details
|
by addition of ammonium hydroxide
|
Type
|
EXTRACTION
|
Details
|
finally extracted with dichloromethane
|
Type
|
CUSTOM
|
Details
|
The organic phase was evaporated
|
Type
|
DISSOLUTION
|
Details
|
the remaining oil was dissolved in 1000 ml of dil. hydrochloric acid
|
Type
|
WAIT
|
Details
|
This solution was left for 16 hours
|
Duration
|
16 h
|
Type
|
ADDITION
|
Details
|
added to 600 ml of ammonium hydroxide at 0° C
|
Type
|
ADDITION
|
Details
|
Dichloromethane was added
|
Type
|
CUSTOM
|
Details
|
the organic phase was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC2=C(OC(C2)CN)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 61 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |